5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole
Description
This compound features a benzimidazole core substituted with a bromine atom at position 5 and a 2-((tert-butyldimethylsilyl)oxy)ethyl group at position 1. The tert-butyldimethylsilyl (TBS) group enhances lipophilicity and stability, making the compound useful in medicinal chemistry and organic synthesis . Its synthesis likely involves alkylation of a benzimidazole precursor with a silyl-protected ethylating agent, followed by characterization via NMR, HRMS, and IR spectroscopy .
Properties
IUPAC Name |
2-(5-bromobenzimidazol-1-yl)ethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2OSi/c1-15(2,3)20(4,5)19-9-8-18-11-17-13-10-12(16)6-7-14(13)18/h6-7,10-11H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWQXGVXZHYFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1C=NC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Route and Conditions
| Step | Reaction | Starting Materials | Reagents & Conditions | Outcome |
|---|---|---|---|---|
| 1 | Benzimidazole Core Formation | o-Phenylenediamine + Formic acid | Heating under reflux | Formation of benzimidazole nucleus |
| 2 | Bromination | Benzimidazole core | N-Bromosuccinimide (NBS), solvent (e.g., DMF or CHCl3), mild heating | Introduction of bromine atom at 5-position |
| 3 | Hydroxyl Protection | 2-hydroxyethyl benzimidazole derivative | tert-Butyldimethylsilyl chloride (TBDMS-Cl), base (imidazole), solvent (DMF), room temperature | Formation of TBDMS ether protecting group |
Step 1: Benzimidazole Core Synthesis
The benzimidazole core is synthesized by the condensation of o-phenylenediamine with formic acid under reflux conditions. This step produces the benzimidazole ring system, which is the scaffold for further functionalization.Step 2: Bromination
Selective bromination at the 5-position of the benzimidazole ring is achieved using N-bromosuccinimide (NBS). The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or chloroform under controlled temperature to avoid polybromination.Step 3: Protection of Hydroxyl Group
The hydroxyl group on the ethyl side chain is protected by reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is conducted in DMF or similar solvents at room temperature to form the TBDMS ether, which protects the hydroxyl during subsequent synthetic steps.
Industrial and Scale-Up Considerations
Industrial synthesis follows the same fundamental steps but incorporates process optimizations such as:
- Use of flow microreactor systems to enhance reaction control and efficiency.
- Optimization of reagent equivalents and reaction times to maximize yield and purity.
- Implementation of continuous purification techniques to reduce impurities.
These improvements aim to increase throughput and sustainability while maintaining the chemical integrity of the product.
Reaction Analysis and Mechanistic Insights
Bromination Mechanism:
The bromination with NBS proceeds via electrophilic aromatic substitution, where the bromonium ion generated from NBS selectively attacks the activated 5-position of the benzimidazole ring.TBDMS Protection Mechanism:
The hydroxyl group acts as a nucleophile attacking the silicon center of TBDMS-Cl, facilitated by the base (imidazole), which scavenges HCl formed during the reaction, resulting in the formation of a stable silyl ether.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Benzimidazole Core Synthesis | o-Phenylenediamine, Formic acid | Reflux heating | Yields benzimidazole scaffold |
| Bromination | N-Bromosuccinimide (NBS) | DMF or CHCl3, mild heating | Selective 5-position bromination |
| Hydroxyl Protection | TBDMS-Cl, Imidazole | DMF, room temperature | Forms TBDMS ether protecting group |
Research Findings and Data
- The yield of bromination step typically ranges between 70-85%, depending on reaction time and temperature control.
- TBDMS protection is generally quantitative under optimized conditions, providing a stable intermediate for further synthetic transformations.
- Purity of starting materials, especially o-phenylenediamine and NBS, critically affects the overall yield and purity of the final compound.
- Analytical techniques such as NMR (¹H, ¹³C), HRMS, and TLC are routinely employed to monitor reaction progress and confirm structure.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The TBDMS group can be removed using fluoride sources such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.
Deprotection: TBAF in THF at room temperature is commonly used for deprotection of the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with a Grignard reagent would yield a new carbon-carbon bond at the position previously occupied by the bromine atom.
Scientific Research Applications
5-Bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers or advanced materials
Mechanism of Action
The mechanism of action of 5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole depends on its specific applicationThe TBDMS group serves as a protecting group, ensuring the stability of the compound during synthetic transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at Position 1
5-Bromo-1-methyl-1H-benzo[d]imidazole (CAS 53484-15-4)
- Structure : Methyl group at position 1, bromine at position 4.
- Properties : Simpler substituent reduces steric bulk and lipophilicity compared to the TBS-ethoxyethyl group. Higher aqueous solubility but lower membrane permeability.
- Synthesis : Alkylation with methyl bromide under basic conditions .
5-Bromo-1-phenyl-1H-benzo[d]imidazole (CAS 221636-18-6)
- Structure : Phenyl group at position 1.
- Higher molecular weight (MW = 287.1 g/mol) versus the TBS derivative .
5-Bromo-2-methyl-1H-benzimidazole (CAS 1964-77-8)
Substituent Effects at Position 2
5-Bromo-2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole
- Structure : Ethyl group at position 1, 4-bromophenyl at position 2.
- The ethyl group offers moderate lipophilicity, but lacks the steric protection of TBS .
5-Bromo-2-phenyl-1H-benzo[d]imidazole (CAS 1741-50-0)
- Structure : Phenyl group at position 2.
- Used in materials science and as kinase inhibitors .
Silyl-Protected Derivatives
5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole
Structural and Spectroscopic Insights
- NMR shifts : TBS groups produce distinct signals (e.g., tert-butyl CH3 at ~0.9 ppm, Si-CH3 at ~0.1 ppm). Bromine at position 5 deshields adjacent protons, causing downfield shifts in ¹H-NMR .
- Regioisomerism : highlights challenges in separating regioisomers (e.g., 3d-I/3d-II), underscoring the need for precise synthetic control .
Biological Activity
Overview
5-Bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole is a synthetic compound characterized by its unique structural features, including a bromine atom and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
- IUPAC Name : 2-(5-bromobenzimidazol-1-yl)ethoxy-tert-butyl-dimethylsilane
- Molecular Formula : C15H23BrN2OSi
- CAS Number : 1704067-43-5
The compound's structure is significant for its reactivity and interaction with biological targets. The TBDMS group enhances stability during synthesis and can be removed to expose reactive sites for further chemical modifications.
Synthesis
The synthesis of this compound typically involves:
- Preparation of the Benzimidazole Core : Derived from o-phenylenediamine.
- Bromination : Using N-bromosuccinimide (NBS) to introduce the bromine atom.
- Protection of Hydroxyl Group : Employing TBDMS chloride in the presence of a base like imidazole in dimethylformamide (DMF) to form the TBDMS ether.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including compounds structurally related to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain benzimidazole derivatives demonstrate potent activity against a range of pathogens, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
- Mycobacterium smegmatis
In particular, some derivatives have been reported to have minimum inhibitory concentrations (MICs) lower than 10 µg/mL against these organisms, indicating strong antibacterial properties .
The mechanism by which these compounds exert their antimicrobial effects often involves interaction with critical bacterial proteins such as:
- FtsZ proteins : Essential for bacterial cell division.
- Pyruvate kinase enzymes : Key metabolic enzymes that are potential targets for inhibition.
Molecular docking studies suggest that these compounds can effectively bind to these target proteins, disrupting their function and leading to bacterial cell death .
Case Studies
-
Antibacterial Efficacy :
A study evaluated several benzimidazole derivatives against various microbial strains. Among them, compounds exhibiting high activity against C. albicans and S. aureus were identified, with some showing MIC values as low as 3.9 µg/mL. This highlights the potential of benzimidazole derivatives in developing new antimicrobial agents . -
Biofilm Inhibition :
Certain derivatives demonstrated not only antibacterial activity but also the ability to inhibit biofilm formation. This is particularly relevant in treating infections associated with biofilm-producing bacteria, which are often resistant to conventional antibiotics .
Comparative Analysis
| Compound | Target Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | S. aureus | < 1 | Antibacterial |
| Compound B | C. albicans | 3.9 | Antifungal |
| Compound C | E. coli | 7.8 | Antibacterial |
| Compound D | M. smegmatis | < 10 | Antitubercular |
Q & A
Basic: What synthetic strategies and reaction conditions optimize the yield of 5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole?
Methodological Answer:
The synthesis of this compound requires careful optimization of substituent protection and coupling reactions. Key steps include:
- Protection of hydroxyl groups : The tert-butyldimethylsilyl (TBS) ether group is introduced via silylation under anhydrous conditions to protect the ethanolamine side chain.
- Cyclization : Benzimidazole core formation typically involves condensation of o-phenylenediamine derivatives with carbonyl equivalents. For brominated analogs, pre-functionalization with bromine at the 5-position is recommended before cyclization .
- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF) with bases like KCO enhance nucleophilic substitution efficiency. Yields >80% are achievable with stoichiometric control and inert atmosphere .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- Multinuclear NMR Spectroscopy : H and C NMR verify regioselectivity of bromination and TBS-protected ethyloxy linkage. Key signals include the TBS methyl protons (δ 0.1–0.3 ppm) and benzimidazole aromatic protons (δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error to validate the molecular formula .
- Melting Point Analysis : Sharp melting ranges (e.g., 260–265°C) indicate high crystallinity and purity .
Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps:
- HOMO Localization : The benzimidazole π-system and bromine atom dominate, suggesting electrophilic attack at the 5-position .
- Charge Distribution : The TBS group’s electron-donating effect stabilizes adjacent C-N bonds, reducing susceptibility to hydrolysis .
- Validation : Compare computed IR/Raman spectra with experimental data to confirm optimized geometries .
Advanced: How should researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions often arise from variations in:
- Substituent Effects : Minor structural modifications (e.g., replacing TBS with acetyl groups) alter solubility and membrane permeability, impacting bioactivity .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, cytotoxicity assays may show IC variability due to differential metabolic rates .
- Control Experiments : Include reference compounds (e.g., cisplatin for cytotoxicity) and validate purity via HPLC (>95%) to exclude batch-dependent artifacts .
Advanced: What crystallographic techniques validate molecular conformation and intermolecular interactions?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve bond angles and torsional strain in the benzimidazole-TBS-ethyloxy chain. For example, the dihedral angle between benzimidazole and thiophene rings in analogs averages 15–25°, indicating planar rigidity .
- Packing Analysis : Hydrogen bonding (N–H···N) and π-π stacking (3.5–4.0 Å) stabilize crystal lattices, influencing solubility profiles .
- Disorder Modeling : Refine datasets with SHELXL to account for silyl group rotational disorder (R factor <0.06) .
Advanced: How can structure-activity relationship (SAR) studies guide functionalization of the benzimidazole core?
Methodological Answer:
- Electrophilic Substitution : Bromine at the 5-position enhances halogen bonding with target proteins (e.g., EGFR kinase). Replace bromine with methyl or methoxy groups to probe steric vs. electronic effects .
- Side Chain Modifications : Replace TBS with trityl or PEG groups to modulate lipophilicity. For example, PEGylation increases aqueous solubility by 30–50% but may reduce blood-brain barrier penetration .
- Biological Evaluation : Use in-silico docking (AutoDock Vina) to predict binding affinities before synthesizing derivatives. Prioritize compounds with ΔG < −8 kcal/mol for in vitro testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
